Cinnamic acid

Catalog No.
S560619
CAS No.
140-10-3
M.F
C9H8O2
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinnamic acid

CAS Number

140-10-3

Product Name

Cinnamic acid

IUPAC Name

(E)-3-phenylprop-2-enoic acid

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+

InChI Key

WBYWAXJHAXSJNI-VOTSOKGWSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)O

Solubility

0.546 mg/mL
insoluble in water; soluble in oils
slightly soluble (in ethanol)

Synonyms

cinnamic acid, cinnamic acid, (trans)-(E)-isomer, cinnamic acid, (Z)-isomer, cinnamic acid, 13C-labeled cpd, cinnamic acid, 14C-labeled cpd, cinnamic acid, 14C-labeled cpd (E)-isomer, cinnamic acid, 2-(13)C-labeled cpd, cinnamic acid, 2-(14)C-labeled cpd, cinnamic acid, 3-(14)C-labeled cpd, cinnamic acid, 3H-labeled cpd (E)-isomer, cinnamic acid, 3H-labeled cpd (Z)-isomer, cinnamic acid, ion(1-), cinnamic acid, ion(1-)-(E)-isomer, cinnamic acid, nickel (+2) salt, cinnamic acid, potassium salt, cinnamic acid, sodium salt, cinnamic acid, sodium salt(E)-isomer, cinnamic acid, sodium salt(Z)-isomer, cinnamic acid, zinc salt(E)-isomer

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)O

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)O

Anti-Cancer Properties

Cinnamic acid and its derivatives have shown promising anti-cancer effects in various studies. Research suggests they can inhibit the proliferation of cancer cells through various mechanisms, including:

  • Inducing cell differentiation: Cinnamic acid has been shown to reverse malignant properties of human tumor cells, promoting their differentiation into normal, non-cancerous cells PubMed: ).
  • Apoptosis induction: Certain cinnamic acid derivatives, like cinnamaldehyde, trigger programmed cell death (apoptosis) in cancer cells PubMed: ).
  • Modulating gene expression: Cinnamic acid treatment can alter the expression of genes involved in tumor metastasis and immunogenicity, potentially hindering cancer spread PubMed: ).

Cinnamic acid, with the chemical formula C9H8O2C_9H_8O_2, is an organic compound classified as an unsaturated carboxylic acid. It consists of a phenyl group attached to an acrylic acid moiety, making it a key intermediate in various biochemical pathways. Cinnamic acid appears as a white crystalline solid, is slightly soluble in water, and freely soluble in many organic solvents. It exists primarily in its trans form, known as trans-cinnamic acid, although the cis isomer also exists but is less common .

Naturally, cinnamic acid is found in cinnamon oil and other plant sources, contributing to the characteristic flavor and aroma of these substances. It plays a significant role in the biosynthesis of numerous natural products, including flavonoids and lignins, highlighting its importance in plant metabolism .

. This process typically involves a [2+2]-cycloaddition mechanism .
  • Oxidation: Cinnamic acid can be oxidized to produce various products, including glyoxylic acid and hydrogen peroxide when reacted with ozone. The reaction rates vary based on substituents on the aromatic ring .
  • Decarboxylation: In acidic conditions, cinnamic acid can undergo decarboxylation to yield styrene, which is an important industrial compound .
  • Esterification: Cinnamic acid readily reacts with alcohols to form esters, which are commonly used in flavorings and fragrances .
  • Cinnamic acid exhibits a range of biological activities:

    • Antioxidant Properties: It has been shown to scavenge free radicals and reduce oxidative stress in biological systems .
    • Anti-inflammatory Effects: Studies indicate that cinnamic acid can inhibit inflammatory pathways, making it a potential therapeutic agent for inflammatory diseases .
    • Antimicrobial Activity: The compound demonstrates antimicrobial properties against various pathogens, suggesting its utility in food preservation and medicine .
    • Metabolism: In vivo, cinnamic acid is metabolized into sodium benzoate in the liver, which is then excreted .

    Cinnamic acid can be synthesized through several methods:

    • Perkin Reaction: This classical method involves the reaction of aromatic aldehydes with acetic anhydride in the presence of a base (typically sodium acetate) at elevated temperatures .
    • Knoevenagel Condensation: This method utilizes benzaldehyde and malonic acid under basic conditions followed by decarboxylation to yield cinnamic acid .
    • Direct Synthesis: Recent advancements have introduced direct synthesis methods using boron tribromide as a catalyst alongside aromatic aldehydes and aliphatic carboxylic acids, yielding moderate to high amounts of cinnamic acid .
    • Oxidation of Cinnamaldehyde: Cinnamaldehyde can be oxidized to produce cinnamic acid through various oxidative agents .

    Cinnamic acid has diverse applications across several industries:

    • Flavoring Agent: It is widely used in the food industry for its flavor-enhancing properties.
    • Fragrance Industry: As a precursor for ethyl and methyl cinnamate, it is integral to perfumes and cosmetics .
    • Pharmaceuticals: Cinnamic acid derivatives are investigated for their potential therapeutic effects against various diseases due to their biological activities .
    • Synthetic Chemistry: It serves as a building block for synthesizing other organic compounds, including dyes and plastics .

    Research on the interactions of cinnamic acid with biological macromolecules has revealed that it can modulate cellular responses under oxidative stress conditions. Specifically, it interacts with reactive oxygen species such as superoxide anions and hydroxyl radicals, influencing cellular signaling pathways associated with inflammation and apoptosis . Additionally, studies suggest that cinnamic acid may enhance the bioavailability of certain drugs when co-administered due to its ability to affect metabolic pathways.

    Cinnamic acid shares structural similarities with several other compounds, notably:

    Compound NameStructure TypeUnique Feature
    CoumarinBenzopyroneContains a lactone structure; used in fragrances.
    Ferulic AcidHydroxycinnamic AcidContains methoxy group; known for antioxidant properties.
    p-Coumaric AcidHydroxycinnamic AcidContains hydroxyl group; involved in plant defense mechanisms.
    Benzoic AcidAromatic Carboxylic AcidSimple structure; widely used as a preservative.

    Cinnamic acid's unique feature lies in its unsaturated double bond between carbon atoms 2 and 3 (in relation to the carboxylic group), which allows it to participate in various

    Cinnamic acid has a rich history in chemical research, dating back to its first isolation in 1872 by F. Beilstein (of Handbook of Organic Chemistry fame) and A. Kuhlberg from natural sources. This organic compound exists in both trans and cis isomers, though the trans form predominates in nature and remains the primary commercial variant. Early studies established its presence in cinnamon bark and balsam resins such as storax, laying the groundwork for subsequent research into its chemical properties and potential applications.

    The synthetic pathway to cinnamic acid was pioneered through the Perkin reaction, which involves the base-catalyzed condensation of acetic anhydride and benzaldehyde. This synthesis method, along with alternatives like the Knoevenagel condensation and oxidation of cinnamaldehyde, facilitated broader accessibility to this compound for industrial and research purposes. These foundational discoveries established cinnamic acid as an important building block in organic chemistry and phytochemistry.

    Significance in Academic Research

    Cinnamic acid occupies a central position in plant biochemistry as a key intermediate in numerous biosynthetic pathways. It serves as a critical precursor in the synthesis of a myriad of natural products including lignols (precursors to lignin and lignocellulose), flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids. The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the conversion of L-phenylalanine to ammonia and trans-cinnamic acid, representing the first committed step in the phenylpropanoid pathway.

    This biochemical significance has positioned cinnamic acid as a focal point in various research disciplines. The compound's structural versatility enables it to participate in diverse chemical reactions, making it valuable for both synthetic chemistry and medicinal research. Its ability to form derivatives with enhanced biological activities has generated substantial interest in pharmaceutical development and therapeutic applications.

    PropertyValue/Description
    Chemical FormulaC₉H₈O₂
    Molecular Weight148.161 g/mol
    Physical AppearanceWhite monoclinic crystals
    Melting Point133°C
    Boiling Point300°C
    Density1.2475 g/cm³
    Solubility in WaterSlightly soluble
    Other NamesCinnamylic acid, Isocinnamic acid, Benzenepropenoic acid, trans-Cinnamic acid, Phenylacrylic acid, 3-Phenylacrylic acid

    Table 1: Physical and Chemical Properties of Cinnamic Acid

    Current Research Landscape and Emerging Trends

    The research landscape surrounding cinnamic acid has expanded considerably in recent years, with a notable surge in publications exploring its bioactive properties and potential applications. According to data from the Scopus database, there were 1,368 publications between 1990 and 2024 with the terms "antimicrobial" and "cinnamic acid" included in their titles, with 249 review articles among them. This substantial body of literature reflects the growing scientific interest in this compound.

    Current research trends focus on several key areas. First, the commercial significance of cinnamic acid continues to expand, with the global market estimated at US$ 24.33 billion in 2023 and expected to grow at a CAGR of 6.7% through 2030. This growth is driven by increasing demand in various industries including food and beverages, fragrance, pharmaceuticals, and cosmetics.

    Emerging research has also highlighted novel applications in healthcare. Recent studies have explored cinnamic acid's potential in promoting hair growth through activation of oxytocin receptor expression. At concentrations below 500μg/mL, cinnamic acid demonstrated a dose-dependent increase in oxytocin receptor expression and genes associated with hair growth in human dermal papilla cells. When hair follicloids were grown in culture with cinnamic acid, researchers observed a 1.25-fold increase in the length of hair shaft-like structures.

    Botanical Sources of Cinnamic Acid

    Cinnamic acid is ubiquitously distributed in the plant kingdom, particularly in species within the Cinnamomum genus. The bark of Cinnamomum cassia (Chinese cinnamon) and Cinnamomum verum (Ceylon cinnamon) contains some of the highest concentrations, averaging 20.10 mg per 100 g of fresh weight [1] [3] [6]. Beyond cinnamon, cinnamic acid occurs in fruits such as citrus varieties, grapes, and strawberries, with strawberries containing up to 1.08 mg per 100 g [3] [6]. Vegetables like spinach, celery, and brassicas (e.g., broccoli, kale) also contribute to dietary intake, while tea, cocoa, and honey provide smaller quantities (0.01–0.50 mg/kg) [1] [5] [6].

    Table 1: Botanical Sources of Cinnamic Acid

    Source CategoryExamplesConcentration Range
    SpicesCinnamon bark (Cinnamomum spp.)7.70–35.80 mg/100 g FW [6]
    FruitsLingonberry, Strawberry, Citrus0.10–4.12 mg/100 g FW [6]
    VegetablesSpinach, Celery, BrassicasTrace–1.50 mg/100 g FW [3]
    BeveragesTea, Cocoa, Orange juice0.02–0.06 mg/100 mL [3] [6]
    Other Plant ProductsHoney, Whole grains0.01–0.50 mg/kg [1] [5]

    Biosynthetic Pathways in Plants

    Cinnamic acid biosynthesis occurs via the shikimate pathway, which links primary carbohydrate metabolism to aromatic compound production. Phenylalanine, an aromatic amino acid derived from shikimate, serves as the direct precursor. In the cytosol of plant cells, phenylalanine undergoes deamination through the action of phenylalanine ammonia-lyase (PAL), yielding trans-cinnamic acid and ammonia [1] [3]. This reaction is the rate-limiting step in phenylpropanoid metabolism, channeling carbon flux toward diverse secondary metabolites.

    Phenylalanine Ammonia-Lyase Mediated Synthesis

    Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a process critical for redirecting nitrogen resources during stress responses. The reaction proceeds as follows:
    $$ \text{L-phenylalanine} \xrightarrow{\text{PAL}} \text{trans-cinnamic acid} + \text{NH}_3 $$
    PAL activity is tightly regulated at transcriptional and post-translational levels, with expression induced by biotic stressors like fungal infections and abiotic factors such as UV exposure [1] [3]. Structural studies reveal that PAL’s active site contains a conserved Mettriazole-Ser-Ser motif, which stabilizes the transition state during deamination [1].

    Role as Intermediate in Plant Secondary Metabolites

    Cinnamic acid functions as a central node in the synthesis of phenolic compounds. Hydroxylation at the 4-position yields p-coumaric acid, the precursor for lignin monomers (coniferyl, sinapyl, and p-coumaryl alcohols) [1]. Methylation and esterification reactions produce ferulic and caffeic acids, which are incorporated into suberin and cutin polymers [3]. In addition, cinnamic acid derivatives like cinnamaldehyde (via side-chain reduction) and styrenes (via decarboxylation) contribute to plant defense mechanisms and aromatic profiles [1] [2]. Flavonoids, including quercetin and kaempferol, originate from the condensation of cinnamoyl-CoA with malonyl-CoA [3].

    Autoinduction Mechanisms in Cinnamic Acid Biosynthesis

    Emerging evidence suggests that cinnamic acid biosynthesis may involve autoinductive feedback loops. In Arabidopsis thaliana, exogenous application of cinnamic acid upregulates PAL gene expression by 2.5-fold within 24 hours, potentially through interaction with transcription factors such as MYB4 [1]. This positive feedback ensures rapid metabolite production during pathogen attacks. However, excessive accumulation triggers PAL degradation via the ubiquitin-proteasome system, preventing cytotoxic overproduction [1]. Such bidirectional regulation highlights the balance between defense response efficacy and metabolic cost.

    ClassGeneral StructureKey ExamplesStructural Features
    Hydroxycinnamic acidsHO-substituted phenyl ringCaffeic acid, Ferulic acid, p-Coumaric acidEnhanced antioxidant activity
    Halogenated derivativesX-substituted phenyl ring (X = F, Cl, Br)4-Chlorocinnamic acid, 3-Bromocinnamic acidModified electronic properties
    Methoxylated derivativesMeO-substituted phenyl ring4-Methoxycinnamic acid, 3,4-Dimethoxycinnamic acidAltered solubility and bioavailability
    Nitro-substituted derivativesNO₂-substituted phenyl ring4-Nitrocinnamic acid, 3-Nitrocinnamic acidStrong electron-withdrawing effects
    Alkyl-substituted derivativesAlkyl-substituted phenyl ring4-Methylcinnamic acid, 4-tert-Butylcinnamic acidIncreased lipophilicity
    Amino-substituted derivativesNH₂-substituted phenyl ring4-Aminocinnamic acidPotential for further derivatization
    Ester derivativesR-OCO-CH=CH-PhEthyl cinnamate, Phenyl cinnamateMasked carboxylic acid functionality
    Amide derivativesR-NHCO-CH=CH-PhN-Propyl cinnamamide, Cinnamoyl memantineImproved stability and targeting
    Hybrid moleculesCombination with other pharmacophoresTacrine-cinnamic hybrids, Quinoline conjugatesMulti-target therapeutic potential

    Phenyl Ring Modifications and Their Impact

    The phenyl ring of cinnamic acid serves as the primary site for substituent introduction, with the position and nature of substitution profoundly affecting biological activity. Research has demonstrated that electron-donating groups such as hydroxyl and methoxy substituents generally enhance antioxidant activity, while electron-withdrawing groups like halogens and nitro groups tend to improve antimicrobial properties.

    Ortho-substitution (2-position) introduces significant steric hindrance and can enable intramolecular hydrogen bonding or chelation effects. The 2-hydroxycinnamic acid derivatives often exhibit unique biological profiles due to these intramolecular interactions. Studies have shown that ortho-substituted derivatives generally display variable activity patterns that are highly dependent on the specific substituent introduced.

    Meta-substitution (3-position) provides moderate electronic influence without significant steric interference [6]. The 3-hydroxycinnamic acid (meta-coumaric acid) and related derivatives demonstrate intermediate activity levels between ortho and para-substituted analogs. This position allows for fine-tuning of biological activity while maintaining favorable pharmacokinetic properties.

    Para-substitution (4-position) typically results in the most pronounced changes in biological activity due to strong resonance effects with the aromatic system. The para-hydroxycinnamic acid (para-coumaric acid) represents one of the most extensively studied derivatives, showing significant enhancement in antioxidant activity and enzyme inhibition properties. Research indicates that para-substitution with electron-donating groups leads to the highest tyrosinase inhibitory activity.

    Table 2: Phenyl Ring Modifications and Their Impact

    Substituent PositionSubstituent ExamplesElectronic EffectsBiological Activity ImpactKey Research Findings
    ortho (2-position)OH, OCH₃, Cl, NO₂Steric hindrance, chelationVariable, position-dependentAChE inhibition varies by substituent
    meta (3-position)OH, OCH₃, Cl, NO₂Moderate electronic influenceModerate enhancementAntifungal activity enhancement
    para (4-position)OH, OCH₃, Cl, NO₂, CH₃Strong resonance effectsSignificant activity changesStrongest tyrosinase inhibition
    2,3-disubstitutedDihydroxy, dimethoxyEnhanced hydrogen bondingEnhanced antioxidant activityImproved membrane permeability
    2,4-disubstitutedDihydroxy, dimethoxyMixed electronic effectsSelective enzyme inhibitionSelective COX-2 inhibition
    3,4-disubstitutedDihydroxy (catechol), dimethoxyStrong antioxidant potentialPotent antioxidant effectsRadical scavenging activity
    3,5-disubstitutedDimethoxy-4-hydroxySymmetrical substitutionBalanced activity profileBalanced pharmacological profile
    2,3,4-trisubstitutedTrimethoxyMultiple functional groupsComplex activity patternsReduced bioavailability
    3,4,5-trisubstitutedTrimethoxyHighly substituted aromaticOften reduced activitySteric hindrance effects

    The disubstituted derivatives, particularly the 3,4-dihydroxycinnamic acid (caffeic acid), represent some of the most biologically active compounds in this series [5]. The catechol moiety provides exceptional radical scavenging capability and metal chelation properties. Research has shown that the 3,4-disubstitution pattern is optimal for antioxidant activity, with the two hydroxyl groups working synergistically [7].

    Alkene Double Bond Modifications

    The α,β-unsaturated double bond in cinnamic acid represents a critical structural feature that can undergo various chemical transformations, each leading to derivatives with altered biological properties. The most fundamental modification involves E/Z isomerization, where the naturally occurring E-isomer (trans-cinnamic acid) can be converted to the less stable Z-isomer (cis-cinnamic acid).

    E/Z Isomerization studies have revealed significant differences in biological activity between geometric isomers. The E-isomer typically demonstrates higher stability and is more prevalent in nature, while the Z-isomer often exhibits enhanced interaction with specific biological targets due to its different spatial arrangement. Research on matrix-assisted laser desorption/ionization applications has shown that Z-cinnamic acids can outperform their E-counterparts in certain analytical applications.

    Hydrogenation of the double bond leads to phenylpropionic acid derivatives, which completely eliminate the conjugated system. This modification typically results in decreased biological activity but improved chemical stability. The loss of the α,β-unsaturated system removes the potential for Michael addition reactions with biological nucleophiles.

    Halogenation across the double bond produces dihalocinnamic acid derivatives with significantly altered reactivity profiles. These compounds often exhibit enhanced antimicrobial activity due to the presence of electron-withdrawing halogen substituents and altered membrane interaction properties.

    Table 3: Alkene Double Bond Modifications

    Modification TypeProduct StructureReaction ConditionsStereochemical OutcomeStability Considerations
    E/Z IsomerizationZ-cinnamic acid vs E-cinnamic acidHeat, light, or catalystsGeometric isomer formationE-isomer more stable
    HydrogenationPhenylpropionic acidH₂/Pd, Pt, or Ni catalystsLoss of double bondIncreased stability
    HalogenationDihalocinnamic acidsBr₂, Cl₂ additionAnti-addition predominantEnhanced chemical stability
    EpoxidationCinnamic acid epoxidesmCPBA, H₂O₂/catalystSyn-addition to alkeneModerately stable epoxides
    Cycloaddition [2+2]Cyclobutane dimersUV light or photocatalystsHead-to-head or head-to-tailVery stable cyclobutanes
    Michael additionβ-substituted derivativesNucleophilic additionNew stereocenters formedVariable stability
    Diels-Alder reactionCyclohexene derivativesThermal or Lewis acid catalysisMultiple stereocentersGenerally stable products
    Radical cyclizationFused ring systemsRadical initiatorsRing formation with stereocentersStable fused systems
    Cross-metathesisExtended alkene chainsMetathesis catalystsDefined alkene geometryStable extended systems

    Cycloaddition reactions, particularly [2+2] photodimerization, have gained significant attention for creating complex molecular architectures. Research has demonstrated that chalcones and cinnamic acid derivatives can undergo efficient intermolecular [2+2] cycloaddition under visible light catalysis, producing cyclobutane derivatives with high stereoselectivity. These reactions provide access to structurally complex molecules that maintain the basic cinnamic acid framework while introducing additional ring systems.

    Carboxylic Group Modifications

    The carboxylic acid functionality of cinnamic acid provides numerous opportunities for structural modification, each offering distinct advantages for specific therapeutic applications. Esterification represents the most common modification strategy, providing improved lipophilicity and potential prodrug characteristics.

    Esterification can be achieved through various methodologies, with the Steglich esterification being particularly useful for sensitive substrates. Research has demonstrated that acetonitrile can serve as a greener alternative to chlorinated solvents, enabling ester formation in 45 minutes with average yields of 70%. The choice of alcohol component significantly influences the biological activity, with bulky alcohols like tert-butyl and tert-amyl groups often providing enhanced antifungal activity.

    Amidation represents another crucial modification strategy that typically results in improved metabolic stability and altered pharmacokinetic properties. The formation of cinnamic acid amides can be accomplished through various coupling reagents, with EDC/HOBt being particularly effective for creating diverse amide derivatives. Research has shown that amide derivatives often exhibit different biological activity profiles compared to their ester counterparts, with amides generally showing enhanced DPPH radical scavenging activity.

    Table 4: Carboxylic Group Modifications

    Modification StrategySynthetic MethodProduct PropertiesBiological ImplicationsTypical Yields (%)
    EsterificationFischer esterification, SteglichLipophilic, prodrug potentialEnhanced membrane permeability70-95
    AmidationEDC/HOBt, acid chloride methodImproved stability, H-bondingProlonged action, selectivity60-90
    Reduction to alcoholLiAlH₄, NaBH₄/acidLoss of acidic characterAltered pharmacokinetics80-95
    Conversion to acid chlorideSOCl₂, PCl₃, PCl₅Highly reactive intermediateSynthetic intermediate only85-99
    Salt formationBase neutralizationWater soluble, ionicImproved water solubility90-99
    Anhydride formationAcetic anhydride catalysisReactive toward nucleophilesSynthetic utility70-90
    Nitrile formationDehydration of amideLinear, reduced polarityChanged binding interactions40-70
    Aldehyde formationPartial reductionElectrophilic carbonylModified biological activity60-85
    Ketone formationFriedel-Crafts acylationElectrophilic carbonylKetone-specific interactions50-80

    Reduction to alcohol derivatives represents a significant structural modification that eliminates the acidic character while introducing hydrogen bonding capability through the hydroxyl group. Biotransformation studies have shown that cinnamyl alcohol and related derivatives can be produced through microbial reduction processes, offering environmentally friendly synthetic alternatives.

    Acid chloride formation serves primarily as a synthetic intermediate for further derivatization, particularly in the preparation of amides and esters. The high reactivity of cinnamoyl chloride enables efficient coupling with various nucleophiles under mild conditions, making it a versatile synthetic tool for creating complex derivatives.

    Hybrid Molecules Incorporating Cinnamic Acid Scaffold

    The development of hybrid molecules incorporating the cinnamic acid scaffold represents a sophisticated approach to creating multi-target therapeutic agents. This strategy combines the beneficial properties of cinnamic acid with other pharmacologically active moieties, potentially resulting in enhanced efficacy and reduced side effects compared to individual components.

    Tacrine-cinnamic acid hybrids have been extensively studied for Alzheimer's disease treatment, combining acetylcholinesterase inhibition with antioxidant properties. These hybrid molecules demonstrate the potential to address multiple pathological pathways simultaneously, offering a more comprehensive therapeutic approach. Research has shown that specific substitution patterns on the phenyl ring can enhance both AChE inhibition and neuroprotective effects.

    Quinoline-cinnamic acid conjugates have shown remarkable promise as antimalarial agents, with some derivatives demonstrating nanomolar activity against Plasmodium falciparum. The combination of quinoline's established antimalarial activity with cinnamic acid's ability to disrupt parasite metabolism creates synergistic effects that can overcome drug resistance mechanisms.

    Table 5: Hybrid Molecules Incorporating Cinnamic Acid Scaffold

    Hybrid TypeLinker StrategyTarget ApplicationsSynergistic EffectsDesign Rationale
    Tacrine-cinnamic hybridsDirect amide bondAlzheimer's diseaseAChE + antioxidant activityMulti-target AD therapy
    Quinoline-cinnamic conjugatesEster linkageAntimalarial agentsMulti-stage antimalarialOvercome drug resistance
    Chalcone-cinnamic chimerasAlkylene chainsCancer therapyEnhanced cytotoxicityCombine complementary activities
    Coumarin-cinnamic conjugatesEther bridgeDiabetes managementα-Glucosidase inhibitionDual enzyme targeting
    Steroid-cinnamic estersEster conjugationAnti-inflammatoryDual anti-inflammatoryTissue-specific delivery
    Amino acid-cinnamic conjugatesAmide couplingEnhanced bioavailabilityImproved ADMET propertiesEnhance oral bioavailability
    Drug-cinnamic prodrugsEster/amide bondsProdrug deliveryControlled drug releaseReduce side effects
    Peptide-cinnamic hybridsPeptide bondsTargeted therapyTissue-specific targetingImprove selectivity
    Sugar-cinnamic estersGlycosidic linkageNatural product mimicsBiocompatible deliveryMimic natural products

    Chalcone-cinnamic acid chimeras represent an innovative approach to cancer therapy, where the α,β-unsaturated carbonyl systems of both components contribute to enhanced cytotoxicity. These hybrid molecules can interact with multiple cellular targets, potentially overcoming resistance mechanisms that affect single-target agents.

    Coumarin-cinnamic acid conjugates have been specifically designed for diabetes management, targeting α-glucosidase inhibition. The combination creates environmentally sensitive fluorescent probes that can serve both therapeutic and diagnostic functions, representing a theranostic approach to disease management.

    The strategic design of hybrid molecules requires careful consideration of linker length, flexibility, and chemical stability. Research has demonstrated that the choice of linking strategy significantly influences the biological activity profile, with direct amide bonds often providing optimal activity for enzyme inhibition applications, while ester linkages may be preferred for prodrug applications requiring controlled release.

    Physical Description

    Solid with a honey floral odor; [Merck Index] White crystalline solid; [Alfa Aesar MSDS]
    White crystalline powder with a mild odor; [Alfa Aesar MSDS]
    Solid
    White crystalline scales, honey floral odou

    XLogP3

    2.1

    Hydrogen Bond Acceptor Count

    2

    Hydrogen Bond Donor Count

    1

    Exact Mass

    148.052429494 g/mol

    Monoisotopic Mass

    148.052429494 g/mol

    Boiling Point

    298.00 to 300.00 °C. @ 760.00 mm Hg

    Heavy Atom Count

    11

    LogP

    2.13 (LogP)
    2.13

    Appearance

    Powder

    Melting Point

    133 °C

    UNII

    U14A832J8D

    Related CAS

    16089-48-8 (potassium salt)
    538-42-1 (hydrochloride salt)
    63938-16-9 (nickel(+2) salt)

    GHS Hazard Statements

    Aggregated GHS information provided by 370 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 289 of 370 companies. For more detailed information, please visit ECHA C&L website;
    Of the 10 notification(s) provided by 81 of 370 companies with hazard statement code(s):;
    H315 (81.48%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (74.07%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Vapor Pressure

    3.21e-05 mmHg

    Pictograms

    Irritant

    Irritant

    Other CAS

    140-10-3
    621-82-9

    Wikipedia

    Cinnamic acid
    Aminopterin

    Use Classification

    Food additives -> Flavoring Agents
    Fragrance Ingredients
    Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
    Flavoring Agents -> JECFA Flavorings Index

    General Manufacturing Information

    2-Propenoic acid, 3-phenyl-, (2E)-: ACTIVE
    2-Propenoic acid, 3-phenyl-: ACTIVE
    Heparin, lithium salt: ACTIVE
    XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

    Dates

    Last modified: 08-15-2023
    Li et al. Computational redesign of enzymes for regio- and enantioselective hydroamination. Nature Chemical Biology, doi: 10.1038/s41589-018-0053-0, published online 21 May 2018
    Aleku et al. Enzymatic C-H activation of aromatic compounds through CO2 fixation. Nature Chemical Biology, DOI: 10.1038/s41589-020-0603-0, published online 27 July 2020
    Balaraman et al. Catalytic transformation of alcohols to carboxylic acid salts and H2 using water as the oxygen atom source. Nature Chemistry, doi: 10.1038/nchem.1536, published online 6 January 2013 http://www.nature.com/nchem

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